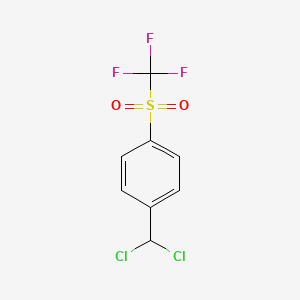
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene
描述
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene (DCMTB) is a small molecule that has been used in scientific research for a variety of purposes. It has been studied for its ability to act as a catalyst for organic synthesis and as a reagent for various biochemical and physiological processes. DCMTB has become increasingly popular due to its versatility, low cost, and ease of use.
科学研究应用
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of substituted pyridines. It has also been used as a reagent for the synthesis of a variety of compounds, including aryl ethers, amines, and aryl sulfonamides. Additionally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antineoplastic agents.
作用机制
The mechanism of action of 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene is not fully understood. It is believed that 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene acts as a catalyst by forming a complex with the substrate molecule and stabilizing the transition state of the reaction. This allows the reaction to proceed more quickly and efficiently. Additionally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene is believed to act as an electron-withdrawing group, which helps to increase the reactivity of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene are not fully understood. It is believed that 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other compounds. Additionally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene may act as an antioxidant, which may protect cells from oxidative damage.
实验室实验的优点和局限性
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic and non-volatile. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of reactions. However, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene also has some limitations. It is not very stable in the presence of light or air, and it is also not very soluble in water.
未来方向
There are a number of potential future directions for the use of 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene. One potential direction is the synthesis of new compounds using 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene as a catalyst. Additionally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene could be used to synthesize a variety of biologically active compounds, such as drugs and other pharmaceuticals. Additionally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene could be used to study the mechanism of action of various enzymes, such as cytochrome P450 enzymes, and to develop new inhibitors of these enzymes. Finally, 4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene could be used to study the biochemical and physiological effects of various compounds, such as drugs and other pharmaceuticals.
合成方法
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene can be synthesized in several ways. One of the most common methods is the reaction of 4-chloromethylbenzene with trifluoromethanesulfonyl chloride in the presence of a catalyst, such as sodium iodide. This reaction produces a compound known as 4-(dichloromethyl)-(trifluoromethylsulfonyl)benzene. Other methods of synthesis include the reaction of 4-chloromethylbenzene with trifluoromethanesulfonic anhydride, the reaction of 4-chloromethylbenzene with trifluoromethylsulfonyl chloride, and the reaction of 4-chloromethylbenzene with trifluoromethanesulfonyl fluoride.
属性
IUPAC Name |
1-(dichloromethyl)-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2S/c9-7(10)5-1-3-6(4-2-5)16(14,15)8(11,12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGXUUVHQUHFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205384 | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dichloromethyl)-(trifluoromethylsulfonyl)benzene | |
CAS RN |
1583-60-4 | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloromethyl)-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







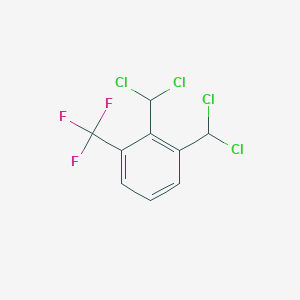
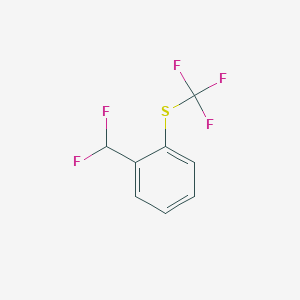
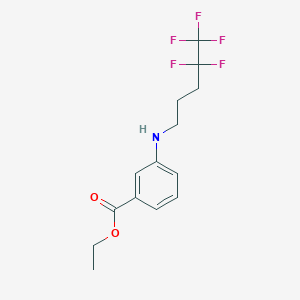

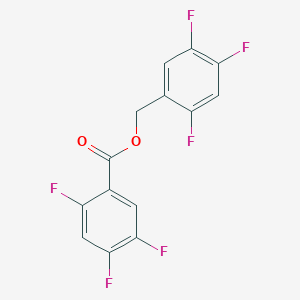
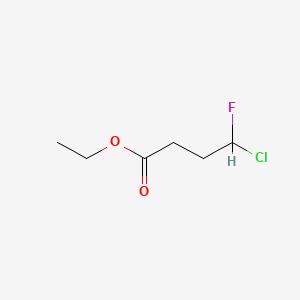


![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
